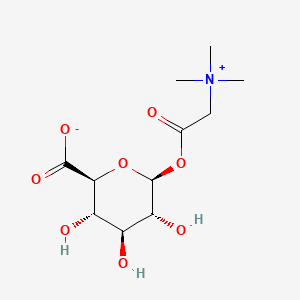

Betaine glucuronate

Description

Structure

3D Structure

Properties

CAS No. |

32087-68-6 |

|---|---|

Molecular Formula |

C11H19NO8 |

Molecular Weight |

293.27 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1 |

InChI Key |

YJSRPTFWEFKQSW-ZCLKDUABSA-N |

Isomeric SMILES |

C[N+](C)(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O |

Canonical SMILES |

C[N+](C)(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Betaine Glucuronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betaine glucuronate is a compound formed by the esterification of betaine and glucuronic acid.[1] It has garnered interest in the scientific community, particularly for its potential therapeutic applications in liver health, such as in the management of non-alcoholic steatohepatitis (NASH).[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, drawing from available preclinical and clinical research. The document is structured to provide an in-depth understanding of its core pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

It is important to note that while the mechanisms of its individual components, betaine and glucuronic acid, are well-documented, specific pharmacokinetic and clinical data for the conjugated molecule, this compound, are limited. Much of the clinical evidence comes from studies where it is part of a combination therapy.[2][3] Advanced studies are still needed to fully elucidate the bioavailability and metabolic fate of the conjugated molecule.[4]

Mechanism of Action

The mechanism of action of this compound is best understood by examining the distinct yet complementary roles of its two constituent moieties: betaine and glucuronic acid.

The Betaine Moiety: A Key Metabolic Modulator

Betaine, also known as trimethylglycine, is a naturally occurring derivative of the amino acid glycine.[4] Its primary functions are as a methyl donor and an organic osmolyte.[5]

1. Methyl Donation in the Methionine-Homocysteine Cycle:

A crucial function of betaine is its role in one-carbon metabolism. It donates a methyl group for the remethylation of homocysteine to methionine.[4] This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is highly expressed in the liver and kidneys.[4] The BHMT pathway is a vital alternative to the folate-dependent remethylation of homocysteine. By facilitating this conversion, betaine helps to lower levels of homocysteine, a metabolite that can be toxic at elevated concentrations.[4] In the liver, the BHMT-catalyzed reaction is responsible for metabolizing up to 50% of homocysteine.[4]

2. Osmoprotective Function:

Betaine acts as an organic osmolyte, protecting cells from environmental stress, such as dehydration, high salinity, or extreme temperatures.[1][6] It helps to maintain cellular volume and function by stabilizing proteins and cellular structures.[1]

3. Modulation of Intracellular Signaling Pathways:

Betaine has been shown to modulate several key intracellular signaling pathways involved in metabolism, inflammation, and cellular stress.[5] A significant pathway influenced by betaine is the AMP-activated protein kinase (AMPK) signaling pathway.[5] AMPK acts as a cellular energy sensor, and its activation by betaine can lead to the inhibition of lipid synthesis and the promotion of fatty acid oxidation, thereby attenuating hepatic steatosis.[7]

The Glucuronic Acid Moiety: A Central Role in Detoxification

Glucuronic acid is a sugar acid derived from glucose. Its key biological role is in the process of glucuronidation, a major Phase II detoxification pathway in the liver.[4]

Glucuronidation Pathway:

Glucuronidation involves the conjugation of glucuronic acid to a wide range of substances, including drugs, toxins, and endogenous compounds like bilirubin.[8] This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs).[4] The process begins with the formation of UDP-glucuronic acid (UDPGA). UGTs then transfer the glucuronic acid moiety from UDPGA to the substrate.[8] This conjugation increases the water solubility of the substance, facilitating its excretion from the body via urine or bile.[8]

Synergistic and Enhanced Effects of this compound

The conjugation of betaine with glucuronic acid is thought to potentially enhance the biological properties of both molecules.[4] The resulting compound, this compound, is investigated for its potential to simultaneously support the liver's metabolic and detoxification functions.[9] It is proposed that this compound can provide methyl groups for essential metabolic processes while also supplying glucuronic acid to support the liver's detoxification pathways.[9]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Oral Betaine in Healthy Subjects (Single Dose)

| Parameter | Mean ± SD | Unit |

| Cmax (Maximum Plasma Concentration) | 0.94 ± 0.19 | mmol/L |

| tmax (Time to Cmax) | 0.90 ± 0.33 | hours |

| t1/2,abs (Half-life of Absorption) | 0.28 ± 0.17 | hours |

| t1/2,λ1 (Half-life of Distribution) | 0.59 ± 0.22 | hours |

| t1/2,z (Half-life of Elimination) | 14.38 ± 7.17 | hours |

| CL/F (Total Oral Plasma Drug Clearance) | 0.35 ± 0.13 | L/h/kg |

| Vss/F (Volume of Distribution at Steady-State) | 1.32 ± 0.35 | L/kg |

Data from a study by Schwahn et al. (2003) where 12 healthy male volunteers received a single oral dose of 50 mg/kg body weight of betaine.[2][10][11]

Table 2: Efficacy of a this compound-Containing Combination Product in Patients with Non-Alcoholic Steatohepatitis (NASH)

| Outcome | Verum Group (n=96) | Placebo Group (n=95) | p-value |

| Reduction in Hepatic Steatosis | 25% | Not significant | < 0.01 |

| Reduction in Hepatomegaly | 6% | Not significant | < 0.05 |

| Global Efficacy ("Very Good" or "Good" - Physician Rated) | 48% | 17% | 9 x 10⁻⁶ |

| Global Efficacy ("Very Good" or "Good" - Patient Rated) | 52% | 34% | 0.017 |

Data from a prospective, randomized, double-blind, placebo-controlled trial by Miglio et al. (2000). The "verum" group received a combination of this compound (150 mg), diethanolamine glucuronate (30 mg), and nicotinamide ascorbate (20 mg) twice daily for 8 weeks.[2][3]

Table 3: Effects of a this compound-Containing Combination Product on Liver Enzymes in NASH Patients

| Liver Enzyme | Verum Group (Change from Baseline) | Placebo Group (Change from Baseline) |

| ALT (Alanine Aminotransferase) | Significant Reduction | Ineffective |

| AST (Aspartate Aminotransferase) | Significant Reduction | Ineffective |

| γ-GT (Gamma-Glutamyl Transferase) | Significant Reduction | Ineffective |

Data from Miglio et al. (2000). The study reported a significant reduction in elevated liver transaminases in the verum group, while the placebo was ineffective. Specific quantitative changes in IU/L were not detailed in the abstract.[2][3]

Experimental Protocols

Clinical Trial in Non-Alcoholic Steatohepatitis (Miglio et al., 2000)

-

Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial.[2][3]

-

Participants: 191 patients diagnosed with non-alcoholic steatohepatitis.[2][3] Patients were enrolled based on inclusion and exclusion criteria, with informed consent obtained.[3]

-

Intervention:

-

Verum Group (96 patients): Received capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate.[3] The dosage was two capsules daily (one at breakfast and one at the evening meal) for 8 weeks.[3]

-

Placebo Group (95 patients): Received indistinguishable placebo capsules following the same dosage regimen.[2][3]

-

-

Outcome Measures:

Assessment of Hepatic Steatosis

-

Ultrasonography: In the Miglio et al. (2000) study, hepatic steatosis was assessed by ultrasonography.[3] This non-invasive imaging technique is commonly used to detect fat accumulation in the liver.[12]

-

Liver Biopsy: While not the primary method in the aforementioned study, liver biopsy is considered the gold standard for diagnosing and staging NASH in many clinical trials. A small sample of liver tissue is obtained via a needle and examined by a pathologist to assess the degree of steatosis, inflammation, and fibrosis.

Pharmacokinetic Study of Betaine (Schwahn et al., 2003)

-

Study Design: An open-label study in healthy volunteers.[2][10]

-

Intervention: A single oral administration of 50 mg of betaine per kg of body weight.[2][10]

-

Data Collection: Serial blood samples and 24-hour urine collections were performed to determine the plasma concentrations and urinary excretion of betaine and its metabolite, dimethylglycine (DMG).[2][10]

-

Analysis: Pharmacokinetic parameters were calculated using a standard linear two-compartment disposition model for oral drug application with first-order absorption kinetics.[2]

Mandatory Visualizations

Caption: The BHMT pathway in the methionine-homocysteine cycle.

Caption: The UGT-catalyzed glucuronidation pathway for detoxification.

Caption: Betaine's modulation of the AMPK signaling pathway.

Caption: Workflow of the randomized controlled trial by Miglio et al. (2000).

Conclusion

The mechanism of action of this compound is multifaceted, leveraging the established biochemical roles of its constituent parts. The betaine component acts as a crucial methyl donor in the liver, supporting the methionine-homocysteine cycle, and as an osmoprotectant, while also modulating key metabolic signaling pathways such as AMPK. The glucuronic acid moiety contributes to the body's detoxification processes through the glucuronidation pathway. While direct clinical and pharmacokinetic data on this compound as a single agent are sparse, preliminary evidence from combination therapy trials suggests a potential therapeutic role in liver diseases like NASH. Further research is warranted to fully characterize the pharmacology of the conjugated molecule and to substantiate its clinical efficacy and safety profile.

References

- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]

- 2. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 32087-68-6 | Benchchem [benchchem.com]

- 5. prosciento.com [prosciento.com]

- 6. Betaine for nonalcoholic fatty liver disease: results of a randomized placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria | British Pharmacological Society [bps.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. medpace.com [medpace.com]

- 11. Prevalence of Nonalcoholic Fatty Liver Disease (NAFLD) and Nonalcoholic Steatohepatitis (NASH) Utilizing Ultrasound and Percutaneous Liver Biopsy | MedPath [trial.medpath.com]

- 12. Beyond biopsy: how noninvasive NASH tests can move the needle [clinicaltrialsarena.com]

Betaine Glucuronate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine glucuronate, a conjugate of the naturally occurring osmolyte and methyl donor betaine, and the detoxifying agent glucuronic acid, presents a molecule of significant interest in the fields of biochemistry and pharmacology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed synthesis methodologies and analytical procedures are presented, alongside an exploration of its role in key cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of therapeutic agents.

Chemical Structure and Identification

This compound is classified as a glycoside, specifically a sugar ester, formed through the esterification of betaine and glucuronic acid.[1] The IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate.[1][2]

| Identifier | Value | Reference |

| Molecular Formula | C₁₁H₁₉NO₈ | [1][3] |

| Molecular Weight | 293.27 g/mol | [1][3] |

| CAS Number | 32087-68-6 | [1] |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | [1] |

| InChI | InChI=1S/C11H19NO8/c1-12(2,3)4-5(13)19-11-8(16)6(14)7(15)9(20-11)10(17)18/h6-9,11,14-16H,4H2,1-3H3/t6-,7-,8+,9-,11+/m0/s1 | [1] |

| InChI Key | YJSRPTFWEFKQSW-ZCLKDUABSA-N | [1] |

| Canonical SMILES | C--INVALID-LINK--(C)CC(=O)OC1C(C(C(C(O1)C(=O)[O-])O)O)O | [1] |

| Isomeric SMILES | C--INVALID-LINK--(C)CC(=O)O[C@H]1--INVALID-LINK--C(=O)[O-])O)O">C@@HO | [1] |

Physicochemical Properties

This compound typically appears as a white or off-white crystalline powder.[1] It is soluble in water and methanol due to its polar nature.[1]

| Property | Value | Reference |

| Appearance | White or off-white powder | [1] |

| Solubility | Soluble in water (10% solution is clear and colorless), Soluble in Methanol | [1] |

| Melting Point | 150 - 154°C | [1] |

| pH (10% aqueous solution) | 4.5 - 6.5 | [1] |

| Moisture (Karl Fischer) | ≤ 0.2% | [1] |

| Heavy Metals | ≤ 20 ppm | [1] |

| Iron | ≤ 10 ppm | [1] |

| Chlorides | ≤ 100 ppm | [1] |

| Storage Temperature | 2 - 8 °C |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical esterification and enzymatic synthesis.

Chemical Esterification

The most common industrial method for synthesizing this compound is through direct chemical esterification.[4] This process involves the reaction of betaine with glucuronic acid in the presence of an acid catalyst.

Experimental Protocol: Chemical Esterification

-

Preparation of Betaine Hydrochloride:

-

React one mole of betaine with one mole of hydrochloric acid (HCl) in an aqueous solution.

-

Adjust the pH of the solution to approximately 2 with concentrated HCl.

-

Add ethanol to the solution to facilitate the crystallization of betaine hydrochloride.

-

Chill the mixture for an extended period (e.g., 24 hours) to maximize crystal formation.

-

Filter the resulting crystals and dry them in a vacuum dryer. The water-ethanol filtrate can be recycled for subsequent batches.

-

-

Esterification Reaction:

-

In a suitable reactor, mix the dried betaine hydrochloride with glucuronic acid.

-

Add a polar solvent, such as water or methanol, to dissolve the reactants.[4]

-

Introduce an acidic catalyst, such as sulfuric acid. The catalyst protonates the carboxyl group of glucuronic acid, increasing its electrophilicity for nucleophilic attack by the hydroxyl groups of betaine.[4]

-

Heat the reaction mixture to a moderate temperature, typically between 50°C and 70°C, and maintain for several hours to facilitate the formation of the ester bond.[4]

-

-

Purification:

-

After the reaction is complete, cool the mixture.

-

Neutralize the acid catalyst by adding a neutralizing agent, such as potassium carbonate.[4]

-

The final product is purified through a series of washing and separation steps, which may include crystallization or chromatography, to yield high-purity this compound.[1]

-

Enzymatic Synthesis

An alternative, more specific, and environmentally friendly method for synthesizing this compound is through enzymatic catalysis.

Experimental Protocol: Enzymatic Synthesis (Direct Glucuronidation)

-

Reaction Setup:

-

The synthesis is catalyzed by UDP-glucuronosyltransferases (UGTs).[4]

-

The reaction mixture should contain the substrate (betaine), a high-energy glucuronic acid donor (UDP-αD-glucuronic acid), and the UGT enzyme in a suitable buffer system.

-

-

Reaction Conditions:

-

This biocatalytic approach is typically conducted under mild conditions, such as ambient temperature and neutral pH.[4]

-

-

Mechanism:

-

The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDP-αD-glucuronic acid to the betaine molecule, forming the this compound conjugate.[4]

-

-

Advantages:

-

This method offers higher specificity, leading to fewer side reactions and a purer product. It also involves a more environmentally friendly process with less chemical waste compared to traditional chemical synthesis.[4]

-

References

- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 32087-68-6 | Benchchem [benchchem.com]

Betaine Glucuronate as a Methyl Donor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine glucuronate is a compound that combines the metabolic activities of two key molecules: betaine, a critical methyl donor in the methionine cycle, and glucuronic acid, a central component of phase II detoxification pathways. This technical guide provides an in-depth exploration of this compound's role as a methyl donor, with a focus on its biochemical mechanisms, experimental validation, and potential therapeutic applications. This document summarizes key quantitative data from clinical studies, details relevant experimental protocols, and provides visual representations of the core biochemical pathways and experimental workflows.

Introduction

Betaine, also known as trimethylglycine, is a naturally occurring amino acid derivative that plays a pivotal role in one-carbon metabolism.[1] Its primary function is to donate a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT).[1] This pathway is particularly active in the liver and kidneys and serves as a crucial alternative to the folate-dependent remethylation of homocysteine.[1]

This compound is a synthetic conjugate of betaine and glucuronic acid.[1] This conjugation suggests a dual mechanism of action: the methyl-donating capacity of betaine and the detoxification properties of glucuronic acid, which is involved in the glucuronidation of various xenobiotics and endogenous compounds.[1] This guide focuses on the methyl donor aspect of this compound, which is primarily attributed to the bioactivity of its betaine component following in vivo hydrolysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(trimethylazaniumyl)acetyl]oxyoxane-2-carboxylate | [2][3] |

| Molecular Formula | C11H19NO8 | [1][2][4] |

| Molecular Weight | 293.27 g/mol | [1][2][3] |

| CAS Number | 32087-68-6 | [1][2][5] |

| Canonical SMILES | C--INVALID-LINK--(C)CC(=O)O[C@H]1--INVALID-LINK--[O-])O1)O)O">C@@HO | [4] |

| Solubility | Soluble in Methanol | [5] |

| Storage | 2-8 °C | [5] |

Role as a Methyl Donor: The Betaine-Homocysteine Methyltransferase (BHMT) Pathway

The primary mechanism by which betaine acts as a methyl donor is through the BHMT pathway. This pathway is a critical component of the methionine cycle, which is essential for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.

Signaling Pathway

The BHMT pathway intersects with the folate cycle, providing an alternative route for homocysteine remethylation. In this pathway, betaine donates one of its methyl groups to homocysteine, forming methionine and dimethylglycine (DMG). This reaction is particularly important under conditions of folate deficiency or in individuals with genetic polymorphisms in enzymes of the folate pathway, such as methylenetetrahydrofolate reductase (MTHFR).

Caption: The Betaine-Homocysteine Methyltransferase (BHMT) Pathway.

Quantitative Data from Clinical Studies

The clinical efficacy of betaine and betaine-containing compounds has been evaluated in various contexts, primarily focusing on liver health and homocysteine metabolism.

Effects on Non-Alcoholic Steatohepatitis (NASH)

A key study investigated the efficacy of a combination therapy including this compound in patients with NASH.

| Parameter | Treatment Group (this compound Combination) | Placebo Group | p-value | Reference |

| Number of Patients | 96 | 95 | - | [1][6] |

| Treatment Duration | 8 weeks | 8 weeks | - | [1][6] |

| Reduction in Hepatic Steatosis | 25% | Not significant | < 0.01 | [1][6] |

| Reduction in Hepatomegaly | 6% | Not significant | < 0.05 | [1][6] |

| Reduction in ALT | Significant | Ineffective | - | [1] |

| Reduction in AST | Significant | Ineffective | - | [1] |

| Reduction in γ-GT | Significant | Ineffective | - | [1] |

| Adverse Events | 10% (mild and transient) | 7% (mild and transient) | Not significant | [1][6] |

Effects on Plasma Homocysteine Levels

Multiple studies have quantified the homocysteine-lowering effects of betaine supplementation. A meta-analysis of five randomized controlled trials provides a pooled estimate of this effect.

| Study Type | Betaine Supplementation Dose | Duration | Reduction in Plasma Homocysteine | Reference |

| Meta-analysis | ≥ 4 g/day | 6-24 weeks | 1.23 µmol/L (11.8% from baseline) | [7][8] |

| Clinical Trial | 6 g/day | 6 weeks | 1.8 µmol/L | [9] |

| Clinical Trial | 1.5 g/day | 6 weeks | 12% | [10] |

| Clinical Trial | 3 g/day | 6 weeks | 15% | [10] |

| Clinical Trial | 6 g/day | 6 weeks | 20% | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of this compound.

Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial in NASH

This protocol is based on the study by Miglio et al. (2000) and general practices in NASH clinical trials.[1][6][11]

Objective: To evaluate the efficacy and safety of oral this compound in combination with other compounds for the treatment of non-alcoholic steatohepatitis.

Study Design:

-

Prospective, randomized, double-blind, parallel-group, placebo-controlled.

-

Participants: Patients with a diagnosis of NASH confirmed by liver biopsy.[11]

-

Intervention: Oral administration of capsules containing a combination of this compound, diethanolamine glucuronate, and nicotinamide ascorbate, twice daily for 8 weeks.[1]

-

Control: Oral administration of indistinguishable placebo capsules, twice daily for 8 weeks.[1]

Inclusion Criteria:

-

Aged 18-75 years.

-

Histologically confirmed diagnosis of NASH.

-

Elevated serum aminotransferase levels.

Exclusion Criteria:

-

Significant alcohol consumption.

-

Hepatitis B or C infection.

-

Other known causes of chronic liver disease.

Primary Endpoints:

-

Change in the degree of hepatic steatosis, assessed by abdominal ultrasound or Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF).[10][12]

-

Change in liver size (hepatomegaly), assessed by clinical examination and ultrasonography.

Secondary Endpoints:

-

Changes in serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (γ-GT).

-

Patient-reported outcomes on abdominal discomfort.

-

Incidence and severity of adverse events.

Statistical Analysis:

-

Comparison of changes from baseline between the treatment and placebo groups using appropriate statistical tests (e.g., t-test or ANCOVA for continuous variables, chi-square test for categorical variables).

Caption: Workflow for a NASH Clinical Trial.

Chemical Synthesis of this compound

This compound is typically synthesized via chemical esterification.[1]

Materials:

-

Betaine

-

Hydrochloric acid

-

Ethanol

-

Glucuronic acid

-

Sulfuric acid (as a catalyst)

-

Polar solvent (e.g., water or methanol)

Procedure:

-

Preparation of Betaine Hydrochloride:

-

React betaine with hydrochloric acid to adjust the pH to approximately 2.

-

Facilitate crystallization with ethanol and chill for an extended period.

-

Filter and dry the betaine hydrochloride crystals.

-

-

Esterification:

-

Mix the prepared betaine hydrochloride with glucuronic acid in a polar solvent.

-

Add an acidic catalyst, such as sulfuric acid.

-

Heat the mixture to 50-70°C for several hours to facilitate the formation of the ester bond.

-

Purify the resulting this compound.

-

Caption: Chemical Synthesis Workflow.

Proposed Metabolic Pathway of this compound

Upon oral administration, this compound is likely hydrolyzed in the gastrointestinal tract or liver into its constituent components: betaine and glucuronic acid. The subsequent metabolism of each component follows their well-established pathways.

Caption: Proposed Metabolic Pathway.

Conclusion

This compound presents a compelling profile as a therapeutic agent, leveraging the established roles of betaine as a methyl donor and glucuronic acid in detoxification. The primary contribution of this compound to methyl donation is through the in vivo release of betaine, which then participates in the BHMT pathway to remethylate homocysteine to methionine. Clinical evidence, although limited for the conjugated form, suggests potential benefits in liver diseases such as NASH. Further research is warranted to fully elucidate the pharmacokinetics and pharmacodynamics of this compound and to conduct large-scale clinical trials to confirm its therapeutic efficacy and safety. This guide provides a foundational resource for researchers and drug development professionals interested in the further exploration of this promising compound.

References

- 1. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria | British Pharmacological Society [bps.ac.uk]

- 5. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Betaine supplementation decreases plasma homocysteine in healthy adult participants: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of low-dose B vitamins plus betaine supplementation on lowering homocysteine concentrations among Chinese adults with hyperhomocysteinemia: a randomized, double-blind, controlled preliminary clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Basic science to clinical trials in non-alcoholic fatty liver disease and alcohol-related liver disease: collaboration with industry - Asgharpour - Translational Gastroenterology and Hepatology [tgh.amegroups.org]

- 11. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Betaine Glucuronate: A Technical Guide to Natural Sources and Endogenous Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine glucuronate, the conjugate of the versatile nutrient betaine and the detoxifying agent glucuronic acid, presents a compelling subject for research in metabolic health and drug development. While the physiological roles of its constituent parts are well-documented, the natural occurrence and endogenous synthesis of the conjugate itself remain an area of active investigation. This technical guide provides a comprehensive overview of the known natural sources of betaine, the pathways of its endogenous synthesis, and the enzymatic machinery responsible for glucuronidation. It further details the experimental protocols for the analysis of betaine and its metabolites, offering a foundational framework for the study of this compound. All quantitative data are presented in structured tables for clarity, and key metabolic and experimental workflows are visualized using Graphviz diagrams.

Introduction

Betaine, or trimethylglycine, is a naturally occurring, modified amino acid that plays a critical role as a methyl donor in the methionine cycle and as an osmolyte, protecting cells from environmental stress.[1][2] Glucuronic acid is a sugar acid derived from glucose that is a key component of the glucuronidation pathway, a major phase II metabolic reaction that detoxifies and enhances the excretion of various endogenous and exogenous compounds.[1] The conjugation of betaine with glucuronic acid to form this compound is enzymatically catalyzed by UDP-glucuronosyltransferases (UGTs).[1]

This guide synthesizes the current understanding of the natural sources of betaine and the endogenous synthesis of both betaine and glucuronic acid, providing a basis for inferring the potential for this compound formation.

Natural Sources of Betaine

Table 1: Betaine Content in Selected Food Sources

| Food Category | Food Item | Betaine Content (mg/100g) |

| Grains | Wheat Bran | >1000[3] |

| Wheat Germ | >1000[3] | |

| Whole Wheat Bread | 33 - 226[3] | |

| Dry Spaghetti | 33 - 226[3] | |

| Vegetables | Spinach | ~700[2] |

| Beets | High concentration[3] | |

| Seafood | Marine Invertebrates | ~1000[2] |

| Crustaceans and Finfish | Good sources[3] | |

| Other | Baked Products | 33 - 226[3] |

Note: Betaine content can vary based on the specific variety, growing conditions, and preparation methods.

Endogenous Synthesis

The endogenous synthesis of this compound is a two-part process involving the synthesis of its precursors, betaine and UDP-glucuronic acid, followed by their conjugation.

Endogenous Synthesis of Betaine

Betaine is synthesized in the body, primarily in the liver and kidneys, from its precursor choline, an essential nutrient.[5] The synthesis is a two-step enzymatic process.

Endogenous Synthesis of UDP-Glucuronic Acid

UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid, is synthesized from glucose-1-phosphate. This pathway is crucial for the process of glucuronidation.

Endogenous Synthesis of this compound

The final step in the endogenous synthesis of this compound is the conjugation of betaine with UDP-glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[1] UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver.[6] While it is known that UGTs can catalyze the formation of this compound, the specific UGT isozymes involved in this reaction have not been definitively identified.[1][6]

References

- 1. This compound | 32087-68-6 | Benchchem [benchchem.com]

- 2. Betaine in human nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Betaine as a Functional Ingredient: Metabolism, Health-Promoting Attributes, Food Sources, Applications and Analysis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential nutritional and physiological functions of betaine in livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

Pharmacological Profile of Betaine Glucuronate: A Technical Guide

This document provides a comprehensive overview of the pharmacological properties of betaine glucuronate, intended for researchers, scientists, and professionals in drug development. It covers the pharmacodynamic and pharmacokinetic properties, mechanisms of action, and relevant clinical and preclinical data.

Executive Summary

This compound is a compound comprised of betaine and glucuronic acid.[1] Its pharmacological activity is primarily attributed to its two components. Betaine acts as a crucial methyl donor in the methionine cycle and as a cellular osmolyte, while glucuronic acid is involved in phase II detoxification processes.[1][2] Clinically, a combination therapy including this compound has demonstrated efficacy in reducing hepatic steatosis and improving liver enzyme profiles in patients with non-alcoholic steatohepatitis (NASH).[2][3] Mechanistic studies, largely focusing on the betaine moiety, have revealed modulation of key signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and inhibition of the nuclear factor-kappaB (NF-κB) pathway, which are central to cellular metabolism and inflammation.[1][4] Pharmacokinetic data for this compound is limited; however, it is understood to be metabolized into betaine and glucuronic acid.[5] The safety profile appears favorable, with clinical studies reporting only mild and transient adverse effects.[2][3]

Pharmacodynamics

The pharmacodynamic effects of this compound are a composite of the actions of its constituent molecules, betaine and glucuronic acid.

Mechanism of Action

This compound's mechanisms of action are multifaceted, primarily involving methyl group donation, osmoprotection, and modulation of key intracellular signaling pathways that regulate metabolism and inflammation.

2.1.1 Methionine Cycle and Methylation

The betaine component of this compound serves as a critical methyl donor for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT).[1][2] This pathway is particularly active in the liver and kidneys and is essential for maintaining the S-adenosylmethionine (SAMe) to S-adenosylhomocysteine (SAH) ratio.[1][6] A healthy SAMe/SAH ratio is vital for numerous methylation reactions crucial for cellular function and detoxification.[1]

Caption: Role of Betaine in the Methionine Cycle.

2.1.2 AMPK Signaling Pathway

Betaine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][7] Activated AMPK works to restore cellular energy balance by inhibiting anabolic pathways that consume ATP, such as lipogenesis, and promoting catabolic pathways that generate ATP. Specifically, betaine-induced AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the expression of key lipogenic genes like sterol regulatory element-binding protein-1c (SREBP-1c) and fatty acid synthase (FAS), thereby attenuating hepatic fat accumulation.[1][7]

Caption: Betaine-Mediated AMPK Signaling Pathway.

2.1.3 NF-κB Signaling Pathway

Betaine exhibits anti-inflammatory properties by suppressing the nuclear factor-kappaB (NF-κB) signaling pathway.[4] It has been shown to inhibit the activation of NF-κB and consequently reduce the expression of downstream pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4] The mechanism of inhibition involves the attenuation of upstream signaling molecules such as nuclear factor-inducing kinase (NIK) and IκB kinase (IKK), which are critical for the activation of NF-κB.[4]

Caption: Betaine's Inhibition of the NF-κB Pathway.

Clinical Efficacy

A key clinical study investigated the efficacy of an oral preparation containing this compound in patients with non-alcoholic steatohepatitis (NASH).

Table 1: Summary of Clinical Trial Results for a this compound-Containing Combination Therapy in NASH Patients [2][3]

| Parameter | Treatment Group (n=96) | Placebo Group (n=95) | p-value |

| Hepatic Steatosis | 25% reduction | No significant reduction | < 0.01 |

| Hepatomegaly | 6% reduction | No significant reduction | < 0.05 |

| ALT | Significant reduction | Ineffective | - |

| AST | Significant reduction | Ineffective | - |

| γ-GT | Significant reduction | Ineffective | - |

| Adverse Events | 10% (mild, transient) | 7% (mild, transient) | Not Significant |

Pharmacokinetics

Specific pharmacokinetic studies on this compound are not extensively available. The European Medicines Agency notes that betaine and glucuronic acid are the immediate metabolites of this compound.[5] Therefore, the pharmacokinetic profile is largely inferred from studies on oral betaine.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Betaine is rapidly absorbed following oral administration.[3][8]

-

Distribution: It is distributed into a relatively large apparent volume.[8]

-

Metabolism: this compound is hydrolyzed to betaine and glucuronic acid. Betaine is primarily eliminated by metabolism, with a key metabolite being dimethylglycine (DMG).[3][8]

-

Excretion: Renal clearance of betaine is low, with only a small fraction of the ingested dose excreted unchanged in the urine.[3][8]

Table 2: Pharmacokinetic Parameters of Oral Betaine in Healthy Human Subjects [3][8][9]

| Parameter | Single Dose (50 mg/kg) | Repeated Dose (50 mg/kg BID) |

| tmax (h) | 0.90 ± 0.33 | Not Reported |

| Cmax (mmol/L) | 0.94 ± 0.19 | Not Reported |

| Absorption Half-life (t½,abs, h) | 0.28 ± 0.17 | Unchanged |

| Distribution Half-life (t½,λ1, h) | 0.59 ± 0.22 | 1.77 ± 0.75 |

| Elimination Half-life (t½,z, h) | 14.38 ± 7.17 | 41.17 ± 13.50 |

| Renal Clearance (% of total) | ~5.3% | Unchanged |

| Urinary Excretion (% of dose) | ~4% | Increased threefold vs single dose |

Toxicology and Safety

Dedicated toxicology studies on this compound are limited. The safety profile is primarily based on data from its metabolite, betaine, and clinical trial observations.

Preclinical Toxicology of Betaine

Table 3: Acute Toxicity of Betaine [10]

| Species | Route of Administration | LD50 |

| Mouse | Subcutaneous | 10.8 g/kg |

| Mouse | Intravenous | 0.83 g/kg |

| Rat | Oral | 11.1 g/kg |

Clinical Safety

In a double-blind, randomized, placebo-controlled trial, a combination therapy including this compound was well-tolerated.[2][3] Adverse events were reported in 10% of patients receiving the active treatment and 7% of those on placebo, with the difference not being statistically significant.[2][3] The reported events were mild, transient, and consistent with common symptoms of liver disorders, not requiring discontinuation of the treatment.[2][3]

Experimental Protocols

Clinical Trial: Efficacy and Safety in NASH (Miglio et al., 2000)

-

Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial.[2][3]

-

Participants: 191 patients with a diagnosis of non-alcoholic steatohepatitis. Exclusion criteria included alcohol abuse, viral hepatitis, and other specific liver diseases.[11]

-

Intervention: Patients were randomized to receive either the active treatment (n=96) or a placebo (n=95) for 8 weeks. The active treatment consisted of capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate, taken twice daily (b.i.d.) with meals.[11]

-

Endpoints: The primary efficacy endpoints were changes in hepatic steatosis and hepatomegaly, assessed by ultrasonography. Secondary endpoints included changes in liver transaminases (ALT, AST, γ-GT), subjective symptoms like abdominal discomfort, and global efficacy ratings by both the physician and the patient. Safety was assessed by monitoring adverse events.[2][3][11]

Caption: Clinical Trial Workflow for NASH Study.

In Vitro Study: AMPK Activation in HepG2 Cells

-

Objective: To determine the effect of betaine on the activation of AMPK in vitro.[1][12]

-

Protocol:

-

Cells were cultured in serum-free DMEM medium overnight.

-

Cells were then incubated with varying concentrations of betaine (0.5, 1, 2, and 5 mM) for different time points (1, 2, and 4 hours).

-

Total cell extracts were prepared and subjected to Western blot analysis.

-

Phosphorylation of AMPK at Threonine-172 was detected using a specific anti-phospho-AMPK antibody to assess activation.[1][12]

-

-

Key Finding: Betaine activated AMPK in a dose-dependent manner, with peak activation observed at 2 hours of incubation.[1][12]

In Vivo Study: NF-κB Inhibition in Aged Rats

-

Objective: To assess the anti-inflammatory effect of betaine on NF-κB during aging.[4]

-

Animal Model: Aged (21 months) Sprague-Dawley rats.[4]

-

Protocol:

-

Older rats were fed a diet supplemented with betaine.

-

Kidney tissue was collected and analyzed for the expression of NF-κB and its downstream target genes (COX-2, iNOS, VCAM-1, ICAM-1).[4]

-

-

Key Finding: Betaine supplementation suppressed the age-related increase in NF-κB activity and the expression of its pro-inflammatory target genes in the kidney.[4]

Drug Interactions

No data regarding drug interactions with this compound were found in the reviewed literature.[13]

Conclusion

This compound exerts its pharmacological effects primarily through the actions of its active component, betaine. Its role as a methyl donor in the methionine cycle and its ability to modulate critical metabolic and inflammatory signaling pathways, such as AMPK and NF-κB, provide a strong mechanistic basis for its observed clinical benefits in liver disorders like NASH. While specific pharmacokinetic and toxicological data for the conjugated molecule are scarce, the available information on betaine suggests a favorable profile. The compound is well-tolerated in clinical settings, supporting its potential as a therapeutic agent for metabolic and inflammatory conditions of the liver. Further research is warranted to fully elucidate the unique pharmacological profile of the conjugated form and to explore its full therapeutic potential.

References

- 1. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 32087-68-6 | Benchchem [benchchem.com]

- 3. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Betaine suppresses proinflammatory signaling during aging: the involvement of nuclear factor-kappaB via nuclear factor-inducing kinase/IkappaB kinase and mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of AMP-activated protein kinase in beneficial effects of betaine on high-sucrose diet-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Beneficial Effects of Betaine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]

Betaine Glucuronate: An In-depth Technical Guide on its Interaction with Liver Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine glucuronate, a conjugate of the methyl donor betaine and the detoxifying agent glucuronic acid, has been investigated for its potential hepatoprotective effects. This technical guide provides a comprehensive overview of the interaction of this compound and its active moiety, betaine, with liver enzymes and associated signaling pathways. Clinical evidence primarily stems from studies on a combination therapy for non-alcoholic steatohepatitis (NASH), which demonstrated a significant reduction in serum liver enzymes. Preclinical research on betaine elucidates a multifaceted mechanism of action, including the modulation of hepatic lipid metabolism, improvement of insulin sensitivity, and attenuation of inflammatory responses. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways to serve as a resource for researchers in hepatology and drug development.

Introduction

The liver plays a central role in metabolism, detoxification, and the synthesis of essential proteins. Elevated levels of liver enzymes such as alanine aminotransferase (ALT), aspartate aminotransferase (AST), and gamma-glutamyl transferase (GGT) in the serum are key biomarkers of hepatocellular injury and cholestasis. Non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), are becoming increasingly prevalent and are characterized by hepatic steatosis, inflammation, and subsequent liver damage.

Betaine (trimethylglycine) is a naturally occurring osmolyte and a critical methyl group donor in the methionine cycle within the liver. Its conjugate, this compound, is proposed to combine the metabolic benefits of betaine with the detoxifying properties of glucuronic acid. This guide will delve into the scientific evidence surrounding this compound's impact on liver health, with a focus on its interaction with liver enzymes.

Clinical Evidence: Efficacy in Non-Alcoholic Steatohepatitis

The primary clinical evidence for the efficacy of this compound comes from a prospective, randomized, double-blind, placebo-controlled study in patients with NASH. In this trial, a combination therapy containing this compound was administered for 8 weeks.

Quantitative Data from Clinical Trials

The treatment, marketed as Ietepar, consisted of capsules containing 150 mg of this compound, 30 mg of diethanolamine glucuronate, and 20 mg of nicotinamide ascorbate[1]. The study demonstrated a statistically significant reduction in elevated liver transaminases in the treatment group compared to the placebo group[2][3][4].

Table 1: Effect of Combination Therapy with this compound on Liver Enzymes in NASH Patients

| Liver Enzyme | Treatment Group (Verum) | Placebo Group | Significance of Difference |

| ALT (IU/L) | Significant Reduction | Ineffective | p < 0.001[2] |

| AST (IU/L) | Significant Reduction | Ineffective | Very Significant[2] |

| γ-GT (IU/L) | Significant Reduction | Ineffective | Very Significant[2] |

Data from the study by Miglio et al. (2000) on the efficacy of an oral preparation containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate.[2][3][4]

Experimental Protocol: Clinical Trial in NASH

-

Study Design: A prospective, randomized, double-blind, parallel-group, placebo-controlled clinical trial[3].

-

Patient Population: 191 patients diagnosed with non-alcoholic steatohepatitis[3].

-

Intervention: The treatment group (n=96) received capsules containing this compound (150 mg), diethanolamine glucuronate (30 mg), and nicotinamide ascorbate (20 mg) twice daily for 8 weeks. The control group (n=95) received indistinguishable placebo capsules[1][3].

-

Primary Endpoints: Changes in serum levels of ALT, AST, and GGT.

-

Secondary Endpoints: Reduction in hepatic steatosis and hepatomegaly as assessed by ultrasonography, and patient- and doctor-rated global efficacy[2][3].

-

Methodology for Liver Enzyme Measurement: While the specific analytical methods are not detailed in the available literature, standard clinical laboratory procedures for measuring serum aminotransferase and GGT activity would have been employed. This typically involves spectrophotometric assays that measure the rate of enzymatic reactions based on the change in absorbance of NADH.

Preclinical Evidence and Mechanism of Action

While preclinical studies specifically on this compound are limited, extensive research on its active component, betaine, provides significant insight into its hepatoprotective mechanisms. The effects observed are largely indirect, resulting from improved overall liver health rather than direct interaction with liver enzymes.

Quantitative Data from Preclinical Studies (Betaine)

Animal models of liver injury have demonstrated the efficacy of betaine in reducing serum ALT and AST levels.

Table 2: Effect of Betaine on Serum ALT and AST in Animal Models of Liver Injury

| Animal Model | Condition | Betaine Intervention | Effect on ALT | Effect on AST | Reference |

| Rats | Ethanol-induced liver injury | Betaine administration | Significantly lowered | Significantly lowered | [5] |

| Mice | High-fat diet-induced NAFLD | 1% betaine in drinking water for 12 weeks | Attenuated increase | Not specified | [6] |

| Mice | Moderate high-fat diet-induced NAFL | Betaine supplementation for 6 weeks | Significantly reduced | Not specified | [7] |

Experimental Protocols: Preclinical Assessment

-

Animal Models: Typically, male C57BL/6 mice or Wistar rats are used. Liver injury is induced through various methods, such as a high-fat diet, a methionine- and choline-deficient diet, or administration of hepatotoxins like ethanol[5][6][7].

-

Betaine Administration: Betaine is commonly administered in the drinking water (e.g., 1% w/v) or as a dietary supplement[6].

-

Measurement of Liver Enzymes: Blood is collected from the animals, and serum is separated. ALT and AST levels are measured using commercially available enzymatic assay kits, which are typically adapted for use on automated clinical chemistry analyzers. The principle involves measuring the rate of a coupled enzymatic reaction that results in the oxidation of NADH, monitored as a decrease in absorbance at 340 nm.

-

Histopathological Analysis: Liver tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and overall liver morphology. Oil Red O staining of frozen liver sections is used to visualize lipid accumulation[6][7].

Signaling Pathways and Molecular Interactions

Betaine's hepatoprotective effects are mediated through its influence on several key intracellular signaling pathways. It is important to note that while the following information is based on studies of betaine, it is plausible that this compound exerts its effects through the liberation of betaine.

Role as a Methyl Donor

As a primary methyl donor, betaine participates in the remethylation of homocysteine to methionine, a reaction catalyzed by the liver-specific enzyme betaine-homocysteine S-methyltransferase (BHMT)[8][9]. This action is crucial for maintaining the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, which is vital for numerous methylation reactions essential for liver function and cellular health[10][11].

Modulation of Inflammatory Pathways: NF-κB Signaling

Chronic liver diseases are associated with persistent inflammation. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. Studies have shown that betaine can suppress the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β[2][12][13].

Improvement of Hepatic Insulin Signaling

Betaine has been shown to improve insulin sensitivity in the liver. It enhances the tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS1) and the subsequent activation of the PI3K/Akt pathway. This leads to improved glucose homeostasis and reduced lipogenesis.

Metabolism and Pharmacokinetics

The metabolism and pharmacokinetics of betaine are well-documented. After oral administration, betaine is rapidly absorbed. It is primarily metabolized in the liver and kidneys through the BHMT pathway, which converts it to dimethylglycine[14][15].

A significant knowledge gap exists regarding the pharmacokinetics of this compound. It is currently unknown whether the compound is absorbed intact and then hydrolyzed, or if it is broken down into betaine and glucuronic acid in the gastrointestinal tract prior to absorption. This distinction is critical for fully understanding its biological activity and potential therapeutic advantages over betaine alone.

Conclusion and Future Directions

The available evidence suggests that this compound, likely through the action of its betaine moiety, has a beneficial effect on liver health, particularly in the context of non-alcoholic steatohepatitis. Clinical data from a combination therapy trial shows a significant reduction in key liver enzymes, indicating a decrease in hepatocellular injury. Preclinical studies on betaine provide a strong mechanistic basis for these observations, highlighting its role in improving hepatic metabolism and reducing inflammation.

However, there is a clear need for further research specifically on this compound. Key areas for future investigation include:

-

Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of this compound.

-

Preclinical studies to evaluate the dose-dependent effects of this compound on liver enzymes and to compare its efficacy and potency with betaine.

-

Well-designed clinical trials with this compound as a monotherapy to definitively establish its efficacy and safety in patients with NASH and other liver diseases.

Such research will be invaluable in fully elucidating the therapeutic potential of this compound for the management of liver disorders.

References

- 1. scribd.com [scribd.com]

- 2. Betaine Modulates Age-Related NF-.KAPPA.B by Thiol-Enhancing Action | CiNii Research [cir.nii.ac.jp]

- 3. Betaine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Betaine inhibits Toll-like receptor 4 expression in rats with ethanol-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Betaine improved adipose tissue function in mice fed a high-fat diet: a mechanism for hepatoprotective effect of betaine in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betaine improves nonalcoholic fatty liver and associated hepatic insulin resistance: a potential mechanism for hepatoprotection by betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Betaine Mitigates Amyloid-β-Associated Neuroinflammation by Suppressing the NLRP3 and NF-κB Signaling Pathways in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 32087-68-6 | Benchchem [benchchem.com]

- 10. Role of betaine in liver disease-worth revisiting or has the die been cast? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Acute ethanol-induced liver injury is prevented by betaine administration [frontiersin.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of oral betaine in healthy subjects and patients with homocystinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. go.drugbank.com [go.drugbank.com]

The Role of Betaine Glucuronate in Osmoprotection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osmotic stress, a fundamental challenge to cellular homeostasis, arises from fluctuations in the extracellular solute concentration, leading to potentially damaging changes in cell volume and intracellular ionic strength. To counteract these effects, cells have evolved sophisticated mechanisms, including the accumulation of small organic molecules known as osmolytes. Among these, the betaine family of compounds, particularly glycine betaine, is recognized for its potent osmoprotective capabilities. This technical guide delves into the role of betaine, with a specific focus on betaine glucuronate, in cellular osmoprotection.

This compound is an ester formed from the reaction of betaine and glucuronic acid.[1] While it has been utilized in therapeutic preparations for liver and gastrointestinal disorders, and investigated for its efficacy in non-alcoholic steatohepatitis, there is a notable scarcity of direct scientific literature detailing its specific mechanisms as a cellular osmoprotectant against osmotic stress.[2][3]

Consequently, this guide will provide a comprehensive overview of the well-documented osmoprotective functions of glycine betaine , the foundational compound from which this compound is derived. The principles and mechanisms discussed for glycine betaine are considered the most relevant framework for understanding the potential, albeit largely uninvestigated, osmoprotective actions of its glucuronate conjugate.

Core Mechanisms of Betaine-Mediated Osmoprotection

Glycine betaine is a highly effective compatible osmolyte, meaning it can accumulate to high intracellular concentrations to balance extracellular osmolarity without significantly perturbing normal cellular functions.[4] Its primary roles in osmoprotection are multifaceted and include:

-

Maintenance of Cell Volume and Integrity: Under hyperosmotic conditions, water efflux leads to cell shrinkage, increased intracellular ionic strength, and mechanical stress. Betaine accumulation counteracts this by increasing the intracellular solute concentration, thereby promoting water retention and restoring cell volume.[5]

-

Stabilization of Proteins and Enzymes: Increased intracellular ion concentrations during hyperosmotic stress can lead to protein denaturation and aggregation. Betaine is preferentially excluded from the hydration shell of proteins, a mechanism that thermodynamically stabilizes their native folded structure and preserves enzymatic activity.[4]

-

Protection of the Photosynthetic Apparatus: In plant cells, glycine betaine has been shown to protect the photosynthetic machinery, including the RuBisCo enzyme and photosystem II, from the detrimental effects of high salinity and drought.[4]

-

Modulation of Gene and Protein Expression: The cellular response to osmotic stress involves the altered expression of numerous genes. Betaine can influence these pathways, including the upregulation of its own transporters to enhance its intracellular accumulation.

Quantitative Effects of Glycine Betaine on Cellular Responses to Osmotic Stress

The osmoprotective effects of glycine betaine have been quantified in various cell models. The following tables summarize key findings from the literature.

| Cell Type | Osmotic Stress Condition | Betaine Concentration | Observed Effect | Reference |

| SV-3T3 cells | 0.5 osM | 10-25 mM | Largely prevented a 90% inhibition of cell proliferation. | [5] |

| SV-3T3 cells | 0.5 osM | 25 mM | Converted a 50% recovery of protein synthesis to 100%. | [5] |

| SV-3T3 cells | 0.5 osM | 10-25 mM | Prevented a 30% decrease in cell volume. | [5] |

| SV-3T3 cells | 0.5 osM | 10-25 mM | Decreased the induction of amino acid transport via system A by 73%. | [5] |

| Chick-embryo fibroblasts | 0.5 osM | 25 mM | Completely counteracted a 75% inhibition of protein synthesis. | [5] |

| Recombinant CHO clones | 542 mOsm/kg | 15 mM | Enabled growth in 22 out of 23 clones that otherwise could not grow. | [6] |

Cellular Uptake and Transport of Betaine

The intracellular accumulation of betaine is a critical step in its function as an osmoprotectant. This is primarily mediated by specific transporter proteins.

-

Betaine/GABA Transporter 1 (BGT-1): A key transporter responsible for the Na⁺- and Cl⁻-dependent uptake of betaine into cells. Its expression and activity are often upregulated in response to hypertonic stress.[7] In some cell types, hyperosmotic stress induces the redistribution of BGT-1 from the cytoplasm to the plasma membrane, enhancing betaine uptake.[7]

-

Amino Acid Transport Systems: In some cells, such as SV-3T3 cells, betaine can be taken up via amino acid transport systems, like system A. This uptake mechanism is also inducible by osmotic stress.[8]

-

Other Transporters: Studies in various organisms suggest the existence of multiple betaine transport systems with different affinities and regulatory mechanisms.[9][10]

Signaling Pathways in Betaine-Mediated Osmoprotection

The cellular response to osmotic stress and the subsequent accumulation of osmolytes like betaine are governed by complex signaling networks. While a complete picture is still emerging, key elements have been identified.

In plants, hormones such as jasmonic acid (JA) have been implicated in signaling the upregulation of glycine betaine biosynthesis in response to osmotic stress.[11]

Experimental Protocols for Studying Osmoprotection

Assessing the osmoprotective effects of compounds like betaine involves a series of in vitro experiments.

1. Induction of Hyperosmotic Stress in Cell Culture:

-

Objective: To create a hypertonic environment that challenges cellular homeostasis.

-

Method:

-

Culture cells to a desired confluency in standard isotonic medium.

-

Prepare hyperosmotic media by supplementing the standard medium with a non-penetrating solute, most commonly NaCl or mannitol, to the desired final osmolality (e.g., 400-600 mOsm/kg).

-

Replace the standard medium with the pre-warmed hyperosmotic medium, with or without the test compound (this compound or glycine betaine).

-

Incubate the cells for the desired period (e.g., 24-72 hours).

-

2. Measurement of Cell Viability and Proliferation:

-

Objective: To quantify the protective effect of the test compound on cell survival and growth under osmotic stress.

-

Common Assays:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.

-

Crystal Violet Staining: Stains the nuclei of adherent cells, providing a measure of cell number.

-

3. Assessment of Apoptosis:

-

Objective: To determine if the test compound can mitigate programmed cell death induced by osmotic stress.

-

Common Assays:

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

-

4. Analysis of Gene and Protein Expression:

-

Objective: To investigate the molecular mechanisms underlying the osmoprotective effects.

-

Methods:

-

Quantitative PCR (qPCR): To measure the mRNA expression levels of genes of interest, such as betaine transporters (e.g., BGT-1) and stress-response genes.

-

Western Blotting: To quantify the protein levels of transporters and signaling molecules.

-

Conclusion

Glycine betaine is a cornerstone of cellular defense against osmotic stress, with well-documented roles in maintaining cell volume, stabilizing macromolecules, and modulating cellular signaling. While this compound is structurally related and has demonstrated therapeutic potential in other areas, its specific contributions to osmoprotection remain an open area for investigation. The experimental frameworks and mechanistic insights presented in this guide for glycine betaine provide a robust foundation for future research into the osmoprotective properties of this compound and other novel osmolyte derivatives. Such studies will be invaluable for the development of new therapeutic strategies for conditions associated with cellular osmotic stress.

References

- 1. Buy this compound (EVT-12896515) | 32087-68-6 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and safety of oral this compound in non-alcoholic steatohepatitis. A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Compatible Solute Engineering in Plants for Abiotic Stress Tolerance - Role of Glycine Betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation by betaine of cellular responses to osmotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmoprotective effect of glycine betaine on thrombopoietin production in hyperosmotic Chinese hamster ovary cell culture: clonal variations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subcellular redistribution of the renal betaine transporter during hypertonic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osmotically inducible uptake of betaine via amino acid transport system A in SV-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uptake of betaine into mouse cumulus-oocyte complexes via the SLC7A6 isoform of y+L transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Glycinebetaine Biosynthesis in Response to Osmotic Stress Depends on Jasmonate Signaling in Watermelon Suspension Cells [frontiersin.org]

The Discovery and Scientific Journey of Betaine Glucuronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betaine glucuronate, a synthetic conjugate of the naturally occurring methyl donor betaine and the detoxifying agent glucuronic acid, has been a subject of scientific inquiry primarily for its potential therapeutic applications in liver disorders. This technical guide provides an in-depth exploration of the discovery, history, and scientific research surrounding this compound. It consolidates key findings, presents quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. While the precise moment of its initial synthesis is not extensively documented in readily available literature, its investigation has been notably marked by a pivotal clinical trial in 2000 that illuminated its potential in treating non-alcoholic steatohepatitis (NASH).

Introduction: The Genesis of a Hepatoprotective Agent

The conceptualization of this compound stems from the distinct and complementary physiological roles of its two constituent molecules: betaine and glucuronic acid. Betaine, also known as trimethylglycine, is a crucial methyl donor in the methionine cycle, essential for converting homocysteine to methionine, and also functions as an osmolyte, protecting cells from environmental stress.[1][2] Glucuronic acid is a key player in phase II detoxification, where it conjugates with various substances to increase their water solubility and facilitate their excretion.[1] The synthesis of this compound represents a pharmacological strategy to deliver both a methyl donor and a detoxifying agent in a single molecule, with potential synergistic effects, particularly in the context of liver health.

While the exact date and discoverer of this compound are not clearly recorded in major scientific databases, its use in veterinary medicine for liver disorders suggests a history of investigation preceding its more prominent clinical studies in humans.[3] The significant turning point in the research history of this compound was a double-blind, randomized, placebo-controlled clinical study published in 2000 by Miglio et al., which investigated its efficacy in patients with non-alcoholic steatohepatitis (NASH).[2][4][5] This study reported significant reductions in liver fat and improvements in liver enzyme levels, sparking further interest in its therapeutic potential.[2][4][5]

Synthesis of this compound

The generation of this compound can be achieved through both chemical and enzymatic methodologies.

Chemical Synthesis: Esterification

The primary industrial method for synthesizing this compound is through direct chemical esterification.[1] This process involves the reaction between betaine and glucuronic acid.

Experimental Protocol: Chemical Esterification of Betaine and Glucuronic Acid [1]

-

Preparation of Betaine Hydrochloride: Betaine is reacted with hydrochloric acid to form betaine hydrochloride. The pH is adjusted to approximately 2, and crystallization is facilitated with ethanol. The mixture is typically chilled for an extended period, after which the crystals are filtered and dried.

-

Esterification: The prepared betaine hydrochloride is mixed with glucuronic acid in a polar solvent such as water or methanol. An acidic catalyst, like sulfuric acid, is added to the mixture.

-

Reaction Conditions: The reaction is heated to a moderate temperature, typically in the range of 50°C to 70°C, for several hours to facilitate the formation of the ester bond.

-

Purification: The resulting this compound is then purified using standard techniques such as crystallization or chromatography.

Enzymatic Synthesis: Glucuronidation

This compound can also be synthesized enzymatically through a process known as direct glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1] This method offers milder reaction conditions and higher specificity compared to chemical synthesis.

Experimental Protocol: UGT-Catalyzed Synthesis of this compound [1]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the substrate (betaine), the UDP-glucuronosyltransferase (UGT) enzyme, and the high-energy donor, UDP-αD-glucuronic acid (UDPGA). The reaction is typically carried out in a suitable buffer at a physiological pH.

-

Incubation: The reaction mixture is incubated at an optimal temperature for the UGT enzyme, usually 37°C, for a specific duration to allow for the enzymatic conjugation to occur.

-

Termination and Analysis: The reaction is terminated, and the formation of this compound is confirmed and quantified using analytical techniques such as HPLC or LC-MS.

Key Preclinical and Clinical Research

The therapeutic potential of this compound, particularly in liver diseases, has been explored in both preclinical and clinical settings.

Preclinical Investigations

While specific preclinical studies focusing solely on this compound are not extensively detailed in publicly available literature, research on betaine has provided a strong rationale for its use in liver disorders. Studies in animal models have shown that betaine can attenuate liver injury caused by various toxins and can prevent or reverse alcohol-induced and diet-induced hepatic steatosis.[6] These protective effects are attributed to its role in methionine metabolism and its ability to decrease elevated homocysteine levels.

The Pivotal 2000 Clinical Trial in NASH

A landmark study by Miglio et al. (2000) was a prospective, randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of an oral preparation containing this compound, diethanolamine glucuronate, and nicotinamide ascorbate in patients with NASH.[2][4][5]

Methodology of the Miglio et al. (2000) Study [2][4][5]

-

Study Design: A double-blind, randomized, parallel-group, placebo-controlled prospective clinical study.

-

Participants: 191 patients diagnosed with non-alcoholic steatohepatitis.

-

Intervention: Patients were treated for 8 weeks with either the active treatment (96 patients) or a placebo (95 patients), administered orally twice a day.

-

Primary Outcome Measures: Changes in hepatic steatosis (assessed by ultrasonography) and hepatomegaly.

-

Secondary Outcome Measures: Changes in liver transaminase levels (ALT, AST, and γ-GT), discomfort in the upper right abdominal quadrant, and global efficacy rated by both the doctor and the patient.

Quantitative Results of the Miglio et al. (2000) Study

| Parameter | Verum (this compound Combination) | Placebo | p-value |

| Hepatic Steatosis Reduction | 25% | Not significant | < 0.01 |

| Hepatomegaly Reduction | 6% | Not significant | < 0.05 |

| ALT Reduction | Significant reduction | Ineffective | Not specified |

| AST Reduction | Significant reduction | Ineffective | Not specified |

| γ-GT Reduction | Significant reduction | Ineffective | Not specified |

| Global Efficacy (Doctor Rated "Very Good" or "Good") | 48% | 17% | 9 x 10⁻⁶ |

| Global Efficacy (Patient Self-Rated "Very Good" or "Good") | 52% | 34% | 0.017 |

| Adverse Events | 10% | 7% | Not significant |

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound are believed to arise from the combined actions of betaine and glucuronic acid.

Betaine's Role:

-

Methyl Donation: Betaine serves as a methyl donor in the conversion of homocysteine to methionine, a reaction catalyzed by betaine-homocysteine S-methyltransferase (BHMT).[1] This is crucial for maintaining low levels of homocysteine, which can be toxic at high concentrations.[1] This pathway is a vital alternative to the folate-dependent remethylation of homocysteine.[1]

-

Osmoregulation: As an osmolyte, betaine helps protect cells from osmotic stress, thereby preventing cell shrinkage and death.[1][2]

Glucuronic Acid's Role:

-

Detoxification: Glucuronic acid is central to the process of glucuronidation, a major Phase II metabolic reaction that conjugates various substances, making them more water-soluble and easier to excrete.[1]

The combination of these actions in this compound is thought to provide a multi-pronged approach to liver protection, addressing both metabolic imbalances and the burden of toxic substances.

Analytical Methodologies

The detection and quantification of this compound and its components in biological matrices are crucial for research and clinical monitoring. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC methods for the analysis of betaine often involve derivatization to enhance its detection by UV or fluorescence detectors due to its lack of a strong chromophore.

General Protocol for HPLC Analysis of Betaine (and potentially this compound)

-

Sample Preparation: Biological samples (e.g., plasma, urine) are deproteinized, and the analyte of interest is extracted.

-

Derivatization: The extracted analyte is derivatized with a suitable agent to introduce a chromophore or fluorophore.

-

Chromatographic Separation: The derivatized sample is injected into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18) and a mobile phase designed to separate the analyte from other components.

-

Detection and Quantification: The analyte is detected using a UV or fluorescence detector, and its concentration is determined by comparing its peak area to that of a known standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantification of betaine and its derivatives without the need for derivatization. Both 1H and 13C NMR can provide detailed information about the molecular structure. While specific NMR data for this compound is not widely published, the characteristic signals of both the betaine and glucuronate moieties would be expected.

Conclusion and Future Directions

This compound represents a rationally designed molecule with a clear therapeutic hypothesis, particularly for the management of liver diseases like NASH. The 2000 clinical trial by Miglio et al. provided significant evidence of its potential efficacy. However, a deeper understanding of its history, including its initial discovery and early preclinical development, requires further investigation into less accessible historical literature and patent databases.